Cernuine
Overview
Description
Cernuine is a naturally occurring alkaloid found in the plant Lycopodium cernuum. It belongs to the class of Lycopodium alkaloids, which are known for their complex structures and significant biological activities. This compound has a unique tricyclic trans-anti-trans aminal core with an appended six-membered ring, making it a subject of interest for natural product chemists and synthetic organic chemists .
Preparation Methods
Synthetic Routes and Reaction Conditions
The total synthesis of cernuine was first achieved by Hiromitsu Takayama of Chiba University. The key step in this synthesis was a diastereoselective intramolecular reductive amination. The synthesis began with (+)-citronellal, which underwent protection and ozonolysis. The first singly-aminated stereogenic center was installed by enantioselective addition to an azodicarboxylate, mediated by an organocatalyst. Subsequent steps included reductive cleavage of the N-N bond, acetal methanolysis, ionization, and allyl silane addition .
Industrial Production Methods
Most research focuses on laboratory-scale synthesis for scientific studies rather than large-scale industrial production .
Chemical Reactions Analysis
Types of Reactions
Cernuine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the aminal core of this compound.
Substitution: Substitution reactions can occur at various positions on the this compound molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminium hydride are used.
Substitution: Reagents like acryloyl chloride are used for acylation reactions
Major Products Formed
The major products formed from these reactions include various this compound derivatives with modified functional groups, which can be used for further studies and applications .
Scientific Research Applications
Cernuine has several scientific research applications, including:
Chemistry: Used as a model compound for studying complex alkaloid synthesis.
Biology: Investigated for its potential biological activities, including acetylcholine esterase inhibition.
Medicine: Potential therapeutic applications due to its biological activities.
Industry: Limited industrial applications due to its complex synthesis
Mechanism of Action
The mechanism of action of cernuine involves its interaction with molecular targets such as acetylcholine esterase. This compound inhibits this enzyme, which is crucial for the breakdown of acetylcholine, a neurotransmitter. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, potentially improving cognitive functions .
Comparison with Similar Compounds
Similar Compounds
Lycopodine: Another Lycopodium alkaloid with a different skeletal structure.
Huperzine A: Known for its acetylcholine esterase inhibitory activity.
Lycocernuine: A closely related compound with a similar structure but different functional groups .
Uniqueness
This compound is unique due to its tricyclic trans-anti-trans aminal core and its specific biological activities. Its complex structure and synthesis make it a valuable compound for studying natural product synthesis and biological activities .
Properties
IUPAC Name |
(1S,7S,9R,11S,13S)-11-methyl-2,17-diazatetracyclo[7.7.1.02,7.013,17]heptadecan-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O/c1-11-8-12-4-2-6-15-17(12)14(9-11)10-13-5-3-7-16(19)18(13)15/h11-15H,2-10H2,1H3/t11-,12-,13-,14+,15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWSJXTCXZSUCNS-LXFSFDBISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2CCCC3N2C(C1)CC4N3C(=O)CCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H]2CCC[C@H]3N2[C@H](C1)C[C@H]4N3C(=O)CCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70331838 | |
Record name | Cernuine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70331838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6880-84-8 | |
Record name | (3aS,5S,6aR,7aS,12aS)-Tetradecahydro-5-methyl-11H-pyrido[1′,2′:3,4]pyrimido[2,1,6-de]quinolizin-11-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6880-84-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cernuine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70331838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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